4-N,4-N-dimethylbenzene-1,4-diamine;oxalate
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Overview
Description
4-N,4-N-dimethylbenzene-1,4-diamine;oxalate, also known as N,N-dimethyl-1,4-phenylenediamine oxalate, is a chemical compound with the molecular formula C10H14N2O4. It is a derivative of 1,4-benzenediamine, where the amino groups are substituted with dimethyl groups. This compound is often used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-dimethylbenzene-1,4-diamine;oxalate typically involves the reaction of N,N-dimethyl-1,4-phenylenediamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process involves dissolving N,N-dimethyl-1,4-phenylenediamine in a suitable solvent, followed by the addition of oxalic acid. The mixture is then stirred and heated to promote the reaction, resulting in the formation of the oxalate salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-dimethylbenzene-1,4-diamine;oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-N,4-N-dimethylbenzene-1,4-diamine;oxalate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-N,4-N-dimethylbenzene-1,4-diamine;oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,4-phenylenediamine: A closely related compound with similar chemical properties.
N,N-dimethyl-1,3-phenylenediamine: Another isomer with different substitution patterns.
N,N-dimethyl-1,2-phenylenediamine: An isomer with different reactivity due to the position of the amino groups
Uniqueness
4-N,4-N-dimethylbenzene-1,4-diamine;oxalate is unique due to its specific substitution pattern and the presence of the oxalate group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific industrial and research applications .
Properties
Molecular Formula |
C18H24N4O4-2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;oxalate |
InChI |
InChI=1S/2C8H12N2.C2H2O4/c2*1-10(2)8-5-3-7(9)4-6-8;3-1(4)2(5)6/h2*3-6H,9H2,1-2H3;(H,3,4)(H,5,6)/p-2 |
InChI Key |
MNUINXKPLPIOEF-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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